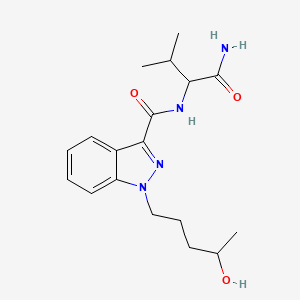
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(4-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Identification and Characterization
Identification in Illegal Products : This compound has been identified as a designer drug in illegal products. Studies utilized techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for its identification (Uchiyama et al., 2012).
Characterization of Related Compounds : Research on similar compounds, including various synthetic cannabinoids, has been conducted to understand their structure and properties using advanced analytical methods (McLaughlin et al., 2016).
Metabolic Studies
Metabolism in Human Liver Microsomes : The metabolism of this compound and its derivatives has been studied using human liver microsomes. Key metabolic transformations identified include N-dealkylation and hydroxylation (Li et al., 2018).
Metabolic Stability and Profiling : The metabolic stability of these compounds has been investigated, with findings showing intermediate clearance and identification of various metabolites in human hepatocytes and urine (Wohlfarth et al., 2015).
Pharmacological Evaluation
Receptor Agonist Activities : Some derivatives of this compound have been evaluated as CB1/CB2 receptor agonists. This includes studies on the different activities of enantiomers of these synthetic cannabinoids (Doi et al., 2017).
Discovery of Orexant and Anorexant Agents : A study explored the potential of indazole scaffold derivatives as orexant and anorexant agents, indicating a role in controlling feeding behavior (Dimmito et al., 2019).
Forensic Toxicology
Identification in Cadaver Urine Samples : This compound's presence has been identified in urine samples from human cadavers using liquid chromatography-tandem mass spectrometry, highlighting its forensic relevance (Minakata et al., 2017).
Differentiation of Positional Isomers : A study demonstrated the differentiation of AB-FUBINACA positional isomers using mass spectrometry, an important aspect in forensic analysis (Murakami et al., 2016).
Propriétés
Formule moléculaire |
C18H26N4O3 |
|---|---|
Poids moléculaire |
346.2 |
Nom IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25) |
Clé InChI |
FKWGAWHIQBKZHO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |
Synonymes |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



